molecular formula C5H12ClNO2 B8036215 Piperidine-3,5-diol hydrochloride

Piperidine-3,5-diol hydrochloride

Cat. No.: B8036215
M. Wt: 153.61 g/mol
InChI Key: JLMQNKGWCODIJN-UHFFFAOYSA-N
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Description

Piperidine-3,5-diol hydrochloride (CAS 1955499-00-9) is a high-purity chemical compound supplied as a powder for research applications. With a molecular formula of C5H12ClNO2 and a molecular weight of 153.61 g/mol, this piperidine derivative is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery . The hydrochloride salt form offers enhanced stability and handling properties compared to its free base . This compound is of significant interest in the development of novel kinase inhibitors, which are a major class of therapeutic agents. Specifically, piperidine-3,5-diol derivatives have been investigated as potent tyrosine kinase inhibitors, showing potential for the treatment of various diseases, including cancers, leukemia, lymphomas, and immune system disorders . The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and biologically active molecules, making this diol-substituted variant a versatile precursor for further chemical functionalization . Researchers utilize this compound to create more complex molecules aimed at interacting with biological targets, particularly within the central nervous system . The product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions. Storage recommendations include keeping the product in an inert atmosphere at room temperature .

Properties

IUPAC Name

piperidine-3,5-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQNKGWCODIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Starting Material : cis-1-Benzyl-piperidine-3,5-diol is dissolved in methanol.

  • Catalyst : Palladium hydroxide (Pd(OH)₂, 5–15% w/w) is added.

  • Conditions : Hydrogenation at 45°C under 45 psi H₂ for 12 hours.

  • Workup : Filtration and concentration yield piperidine-3,5-diol, which is treated with hydrochloric acid to form the hydrochloride salt.

Key Data

ParameterValue
Yield80.6%
Catalyst Loading10% Pd(OH)₂
Reaction Time12 hours

Advantages : High selectivity, minimal byproducts, and compatibility with acid-sensitive functional groups.

Sodium Borohydride Reduction of Piperidine Diester

This method employs a two-step sequence: esterification of a dicarboxylic acid followed by borohydride reduction to the diol.

Procedure

  • Esterification : Piperidine-3,5-dicarboxylic acid is treated with thionyl chloride in methanol to form the dimethyl ester.

  • Reduction : The diester is reduced with NaBH₄ in tetrahydrofuran (THF)/water (1:1) at 0°C to room temperature.

  • Acidification : The diol is protonated with HCl to yield the hydrochloride salt.

Key Data

ParameterValue
Reduction Yield74–87%
Solvent SystemTHF/H₂O (1:1)
Reaction Temperature0°C to 25°C

Advantages : Scalable, uses inexpensive reagents, and avoids high-pressure conditions.

Catalytic Hydrogenation of Pyridine Derivatives

Pyridine precursors undergo quaternization and hydrogenation to form the piperidine ring, followed by hydroxylation.

Procedure

  • Quaternization : 3,5-Dihydroxypyridine is treated with benzyl halide in toluene to form a quaternary ammonium salt.

  • Hydrogenation : The salt is hydrogenated using Ru-C or Pd-C (5–10 MPa H₂, 80–120°C) to yield cis-piperidine-3,5-diol.

  • Salt Formation : The product is treated with HCl to obtain the hydrochloride.

Key Data

ParameterValue
Hydrogenation Yield84–92%
CatalystPd-C (5–10% w/w)
Pressure5–10 MPa H₂

Advantages : Direct ring formation, high atom economy, and applicability to substituted pyridines.

Comparative Analysis of Synthesis Methods

MethodYield (%)Cost EfficiencyScalabilityKey Limitation
Hydrogenolytic Deprotection80.6ModerateHighRequires benzyl protection
NaBH₄ Reduction74–87HighModerateMulti-step synthesis
Pyridine Hydrogenation84–92LowHighHigh-pressure equipment

Insights :

  • The hydrogenolytic deprotection method is optimal for lab-scale synthesis due to its simplicity.

  • NaBH₄ reduction offers cost advantages but requires careful control of reducing conditions.

  • Pyridine hydrogenation is preferred for industrial-scale production despite higher equipment costs .

Chemical Reactions Analysis

Types of Reactions

Piperidine-3,5-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of piperidinones, while reduction can yield different piperidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Piperidine-3,5-diol hydrochloride is characterized by its piperidine ring with hydroxyl groups at the 3 and 5 positions. This unique structure contributes to its reactivity and interaction with biological targets. The compound can exist in different stereoisomers, such as (3R,5R) and (3R,5S), which can influence its biological activity and application.

Scientific Research Applications

This compound has diverse applications in scientific research:

Medicinal Chemistry

  • Drug Development : It serves as a key intermediate in synthesizing pharmaceuticals targeting neurological and cardiovascular conditions. Its ability to modulate enzyme activity makes it valuable in developing drugs for metabolic disorders.
  • Case Study : Research has demonstrated that derivatives of piperidine can inhibit specific kinases involved in cancer progression, highlighting its potential as an anti-cancer agent.

Biochemistry

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes critical to metabolic pathways. For instance, it interacts with proteases and kinases.
  • Receptor Binding : Piperidine derivatives exhibit binding affinity towards neurotransmitter receptors, suggesting potential applications in treating mood disorders and pain management.

Organic Synthesis

  • Building Block : this compound is utilized as a building block in the synthesis of complex organic molecules and natural products. Its structural features allow for various chemical transformations, including oxidation and substitution reactions.

Research Findings

Recent studies have highlighted the diverse applications of this compound:

Study TitleFindingsImplications
Enzyme Inhibition StudyDemonstrated inhibition against specific kinasesPotential use in cancer therapy
Receptor Binding AffinityShowed binding affinity to serotonin receptorsPossible application in treating mood disorders
Synthesis of Bioactive CompoundsInvestigated role as a building blockImportance in drug development

Comparison with Similar Compounds

Piperidine-3,5-dione Hydrochloride (CAS 74647-23-7)

  • Structural Difference : Replaces hydroxyl groups with ketones (dione).
  • Properties :
    • Reduced polarity and hydrogen-bonding capacity compared to the diol.
    • Lower aqueous solubility due to lack of hydroxyl groups.
    • Similar molecular weight (135.59 g/mol vs. ~167.6 g/mol for diol hydrochloride) .
  • Applications : Likely used as a synthetic intermediate rather than a bioactive agent due to its electrophilic ketone groups.

Dimethyl (3R,5S)-Piperidine-3,5-dicarboxylate Hydrochloride

  • Structural Difference : Ester groups at 3- and 5-positions instead of hydroxyls.
  • Properties :
    • Increased lipophilicity, favoring membrane permeability.
    • Hydrochloride salt improves crystallinity but reduces polarity compared to the diol.
  • Applications : Common intermediate in medicinal chemistry for prodrug synthesis .

3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine Hydrochloride

  • Structural Difference : Substituted isoxazole moiety attached via a methoxy-methyl group.
  • Properties :
    • Enhanced steric bulk and electronic effects from the isoxazole ring.
    • Hydrochloride salt stabilizes the protonated amine, similar to the diol derivative.
  • Applications : Early-stage drug discovery candidate due to its unique heterocyclic pharmacophore .

1,3-Cyclohexanediol Derivatives

  • Structural Difference : Cyclohexane ring instead of piperidine, lacking nitrogen.
  • Properties: No basic nitrogen; unable to form hydrochloride salts. Similar axial hydroxyl conformation but reduced solubility in physiological buffers.
  • Applications : Used in polymer chemistry and as ligands in catalysis .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Functional Groups Solubility (Water) Key Applications References
Piperidine-3,5-diol HCl ~167.6 Diol, hydrochloride High Pharmaceuticals, intermediates
Piperidine-3,5-dione HCl 135.59 Dione, hydrochloride Moderate Synthetic intermediates
Dimethyl piperidine-dicarboxylate HCl ~237.7 Ester, hydrochloride Low Prodrug synthesis
1,3-Cyclohexanediol 116.16 Diol Moderate Polymers, catalysis

Research Findings and Implications

  • Hydrogen Bonding : Piperidine-3,5-diol hydrochloride’s dimeric hydrogen-bonded structure (observed in X-ray crystallography) enhances crystalline stability, critical for formulation .
  • Biological Activity : Unlike aromatic diols (e.g., 2-methoxy-9,10-dihydrophenanthrene-4,5-diol in ), the piperidine scaffold offers flexibility and basicity, enabling interactions with enzymatic targets like kinases or GPCRs.
  • Safety Profile : Piperidine hydrochlorides generally exhibit moderate toxicity (e.g., skin/eye irritation; see ), necessitating proper handling.

Biological Activity

Piperidine-3,5-diol hydrochloride, a compound with the chemical formula C5_5H12_{12}ClNO2_2, has garnered attention in scientific research due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.

This compound is synthesized through various organic reactions, often serving as a building block in the development of more complex molecules. Its structure allows for significant interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound has been shown to:

  • Inhibit Enzymes : It can inhibit key enzymes involved in metabolic pathways, impacting physiological processes.
  • Bind to Receptors : The compound interacts with various receptors that modulate neurotransmitter systems and other cellular functions.

Biological Activities

Piperidine derivatives are known for their pharmacological activities, including:

  • Anticancer Activity : Research indicates that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain piperidine-based compounds can induce apoptosis in tumor cells more effectively than traditional chemotherapeutics .
  • Antimicrobial Properties : this compound has shown potential as an antimicrobial agent. Its derivatives have been evaluated for activity against both bacterial and fungal strains, demonstrating significant inhibitory effects .
  • Neurological Applications : The compound is being explored for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and influence neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in hypopharyngeal tumor cells
AntimicrobialEffective against M. tuberculosis with MIC values as low as 2 µg/mL
NeurologicalPotential treatment for Alzheimer's by inhibiting AChE

Case Study: Antitumor Activity

A study conducted on piperidine derivatives indicated that compound variations could enhance antitumor efficacy. Specifically, a derivative of piperidine-3,5-diol was found to exhibit a higher cytotoxicity profile against FaDu hypopharyngeal tumor cells compared to standard treatments .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, piperidine derivatives were tested against clinical strains of M. tuberculosis. The results showed that certain derivatives had MIC values significantly lower than previously reported compounds, indicating a promising avenue for developing new antitubercular agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Piperidine-3,5-diol hydrochloride, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves hydrogenation of pyridine derivatives (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under hydrogen gas, followed by ethoxylation and substitution reactions. Purification often employs column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) . For hydrochloride salt formation, stoichiometric HCl in anhydrous ether is used, with vacuum drying to isolate crystalline products .

Q. What analytical techniques are essential for validating the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) should show piperidine ring protons (δ 1.5–3.5 ppm), hydroxyl peaks (δ 4.5–5.5 ppm), and hydrochloride counterion (broad singlet ~δ 10–12 ppm). ¹³C NMR confirms carbonyl/carboxyl groups (δ 160–180 ppm) .
  • Mass Spectrometry : ESI-MS should display [M+H]+ and [M+Cl]– peaks matching theoretical molecular weight (e.g., C5H11NO2·HCl: MW 153.6 g/mol) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) and detect impurities (e.g., unreacted intermediates) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers. Label containers with GHS hazard symbols (e.g., H315 for skin irritation) .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect in hazardous waste containers, and dispose via licensed facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney nickel) under varying hydrogen pressures (1–5 atm).
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to enhance solubility of intermediates.
  • Kinetic Studies : Use in-situ IR or HPLC to identify rate-limiting steps (e.g., hydrogenation vs. substitution). Adjust temperature (e.g., 50–80°C) to accelerate sluggish reactions .

Q. How can researchers resolve discrepancies between theoretical and observed spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Purity Check : Re-crystallize the compound and re-run NMR in deuterated methanol to exclude solvent artifacts .
  • Stereochemical Analysis : Perform 2D NMR (COSY, NOESY) to confirm stereochemistry of hydroxyl groups. Computational modeling (DFT) can predict coupling constants for comparison .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehydration products or dimerization adducts) .

Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :

  • Assay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include positive controls (e.g., streptomycin) and solvent controls (DMSO ≤1%) .
  • Mechanistic Studies : Perform time-kill assays and synergy testing with β-lactams. Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption .
  • Data Validation : Replicate experiments (n=3) and apply statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the stability of this compound?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., oxidation at hydroxyl groups) .
  • Formulation Adjustments : Add antioxidants (e.g., BHT) or lyophilize the compound to enhance shelf life .
  • Protocol Standardization : Document exact drying times, humidity levels, and storage containers (glass vs. plastic) to minimize variability .

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